![molecular formula C9H12N4O B145537 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol CAS No. 131882-24-1](/img/structure/B145537.png)
2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol, also known as BIE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been studied in detail.
Mecanismo De Acción
The mechanism of action of 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol has been found to induce cell cycle arrest in the G2/M phase, leading to the activation of the caspase cascade and subsequent apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of DNA damage, and the activation of the MAPK signaling pathway. 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol has also been found to have antioxidant properties, which may contribute to its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol in lab experiments is its high solubility in water, which makes it easy to prepare solutions for use in cell culture studies. However, one of the limitations of using 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol is its cytotoxicity, which can make it difficult to study its effects on normal cells.
Direcciones Futuras
There are several future directions for the use of 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol in scientific research. One potential application is in the development of targeted drug delivery systems, where 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol could be used as a targeting ligand for cancer cells. Another potential use is in the development of new imaging agents for cancer diagnosis and treatment. Additionally, further studies are needed to investigate the potential of 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol in other areas of scientific research, such as neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol is a promising compound with potential applications in various fields of scientific research, particularly in the development of anticancer drugs. Its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been studied in detail. Further research is needed to explore the full potential of 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol in scientific research.
Métodos De Síntesis
2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol is synthesized through a reaction between 2-aminoethanol and 2-nitro-1H-benzimidazole. The reaction involves the reduction of the nitro group to an amino group, followed by the formation of a hydrazine group through a condensation reaction. The resulting product is a white crystalline solid with a melting point of 178-180°C.
Aplicaciones Científicas De Investigación
2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol has been found to have potential applications in various fields of scientific research. One of the most significant uses of 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol is in the development of anticancer drugs. Studies have shown that 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol has cytotoxic effects on cancer cells, making it a promising candidate for the development of new chemotherapeutic agents.
Propiedades
Número CAS |
131882-24-1 |
|---|---|
Nombre del producto |
2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol |
Fórmula molecular |
C9H12N4O |
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
2-[amino(1H-benzimidazol-2-yl)amino]ethanol |
InChI |
InChI=1S/C9H12N4O/c10-13(5-6-14)9-11-7-3-1-2-4-8(7)12-9/h1-4,14H,5-6,10H2,(H,11,12) |
Clave InChI |
GGQCJPWFIXARCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)N(CCO)N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)N(CCO)N |
Sinónimos |
Ethanol, 2-[1-(1H-benzimidazol-2-yl)hydrazino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



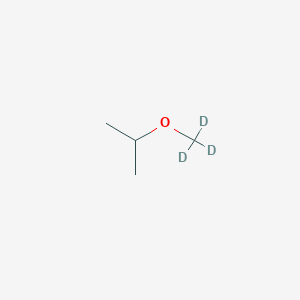


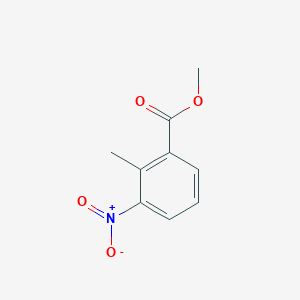
![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)
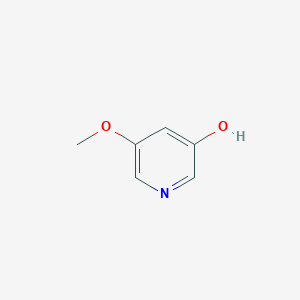
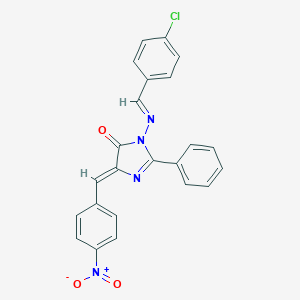

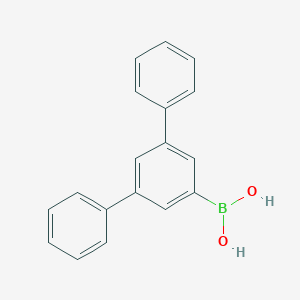
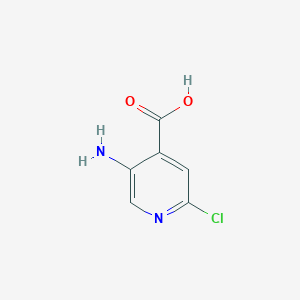
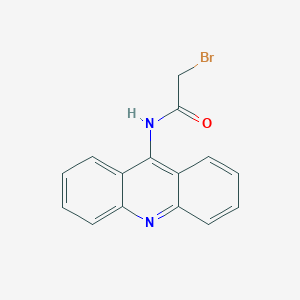
![3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B145478.png)

